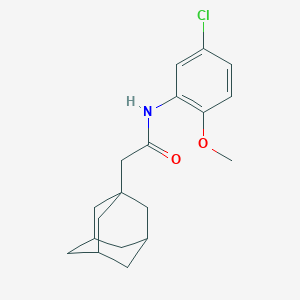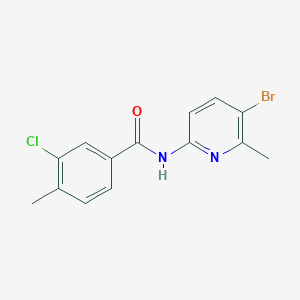![molecular formula C18H21ClN2O B251300 4-chloro-N-{4-[(diethylamino)methyl]phenyl}benzamide](/img/structure/B251300.png)
4-chloro-N-{4-[(diethylamino)methyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-{4-[(diethylamino)methyl]phenyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DEAB and is a member of the benzamide family of compounds.
Applications De Recherche Scientifique
4-chloro-N-{4-[(diethylamino)methyl]phenyl}benzamide has been extensively studied for its potential applications in various fields. In cancer research, DEAB has been shown to inhibit the activity of the enzyme aldehyde dehydrogenase (ALDH), which is involved in the detoxification of chemotherapeutic agents. This inhibition results in increased sensitivity of cancer cells to chemotherapy and has been proposed as a potential strategy to overcome drug resistance.
In stem cell research, DEAB has been used to inhibit ALDH activity, which is necessary for the maintenance of stem cell properties. This inhibition results in the differentiation of stem cells into specific cell types, which has potential applications in regenerative medicine.
Mécanisme D'action
The mechanism of action of 4-chloro-N-{4-[(diethylamino)methyl]phenyl}benzamide involves the inhibition of ALDH activity. ALDH is an enzyme that is responsible for the oxidation of aldehydes to carboxylic acids, which is a critical step in the detoxification of chemotherapeutic agents. Inhibition of this enzyme results in the accumulation of toxic aldehydes, leading to increased sensitivity of cancer cells to chemotherapy.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-N-{4-[(diethylamino)methyl]phenyl}benzamide are primarily related to its inhibition of ALDH activity. This inhibition results in the accumulation of toxic aldehydes, which can lead to cell death in cancer cells. In stem cells, inhibition of ALDH activity results in the differentiation of stem cells into specific cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-chloro-N-{4-[(diethylamino)methyl]phenyl}benzamide in lab experiments is its ability to selectively inhibit ALDH activity. This specificity allows for the targeted inhibition of ALDH without affecting other enzymes or cellular processes. However, one limitation of using DEAB is its potential toxicity, which can affect cell viability and lead to inaccurate experimental results.
Orientations Futures
There are several future directions for the use of 4-chloro-N-{4-[(diethylamino)methyl]phenyl}benzamide in scientific research. In cancer research, DEAB has shown promise as a potential strategy to overcome drug resistance. Further studies are needed to optimize the use of DEAB in combination with chemotherapy to improve treatment outcomes. In stem cell research, DEAB has potential applications in regenerative medicine, and further studies are needed to explore its use in tissue engineering and cell-based therapies. Additionally, the development of more selective ALDH inhibitors could lead to the discovery of new therapeutic targets for cancer and other diseases.
Méthodes De Synthèse
The synthesis of 4-chloro-N-{4-[(diethylamino)methyl]phenyl}benzamide involves the reaction of 4-chlorobenzoic acid with N,N-diethyl-4-(aminomethyl)aniline in the presence of a catalyst. The resulting product is then purified to obtain the final compound. This method has been optimized to produce high yields of the compound and is widely used in research laboratories.
Propriétés
Formule moléculaire |
C18H21ClN2O |
|---|---|
Poids moléculaire |
316.8 g/mol |
Nom IUPAC |
4-chloro-N-[4-(diethylaminomethyl)phenyl]benzamide |
InChI |
InChI=1S/C18H21ClN2O/c1-3-21(4-2)13-14-5-11-17(12-6-14)20-18(22)15-7-9-16(19)10-8-15/h5-12H,3-4,13H2,1-2H3,(H,20,22) |
Clé InChI |
QJARHXUCTVIHRA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
CCN(CC)CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl 5-({[(1-adamantylacetyl)amino]carbothioyl}amino)isophthalate](/img/structure/B251217.png)
![N-(1-adamantylacetyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251220.png)
![N-(1-adamantylacetyl)-N'-[4-(4-methyl-1-piperazinyl)phenyl]thiourea](/img/structure/B251222.png)
![2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B251225.png)
![2-[(1-Adamantylacetyl)amino]benzamide](/img/structure/B251226.png)


![Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate](/img/structure/B251229.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B251233.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B251234.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B251235.png)

![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251238.png)
![2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251239.png)